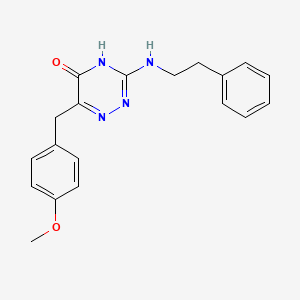
6-(4-methoxybenzyl)-3-(phenethylamino)-1,2,4-triazin-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-methoxybenzyl)-3-(phenethylamino)-1,2,4-triazin-5(4H)-one, also known as MPPT, is a chemical compound that has been widely studied for its potential applications in scientific research. MPPT is a member of the triazinone family of compounds, which are known for their diverse biological activities. In
科学的研究の応用
6-(4-methoxybenzyl)-3-(phenethylamino)-1,2,4-triazin-5(4H)-one has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is its use as a selective dopamine transporter ligand. 6-(4-methoxybenzyl)-3-(phenethylamino)-1,2,4-triazin-5(4H)-one has been shown to bind to the dopamine transporter with high affinity, making it a useful tool for studying the role of dopamine in the brain. 6-(4-methoxybenzyl)-3-(phenethylamino)-1,2,4-triazin-5(4H)-one has also been studied for its potential applications in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain.
作用機序
The mechanism of action of 6-(4-methoxybenzyl)-3-(phenethylamino)-1,2,4-triazin-5(4H)-one is not fully understood, but it is believed to involve the inhibition of dopamine reuptake by the dopamine transporter. By blocking the reuptake of dopamine, 6-(4-methoxybenzyl)-3-(phenethylamino)-1,2,4-triazin-5(4H)-one increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling in the brain. This mechanism of action is similar to that of other dopamine transporter ligands, such as cocaine and amphetamines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-methoxybenzyl)-3-(phenethylamino)-1,2,4-triazin-5(4H)-one are largely dependent on its binding affinity for the dopamine transporter. 6-(4-methoxybenzyl)-3-(phenethylamino)-1,2,4-triazin-5(4H)-one has been shown to increase dopamine release in the brain, leading to increased locomotor activity in animal models. 6-(4-methoxybenzyl)-3-(phenethylamino)-1,2,4-triazin-5(4H)-one has also been shown to have anxiolytic effects in animal models, suggesting that it may have potential applications in the treatment of anxiety disorders.
実験室実験の利点と制限
One of the main advantages of 6-(4-methoxybenzyl)-3-(phenethylamino)-1,2,4-triazin-5(4H)-one for lab experiments is its high affinity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in the brain, as well as for developing new treatments for dopamine-related disorders. However, one of the limitations of 6-(4-methoxybenzyl)-3-(phenethylamino)-1,2,4-triazin-5(4H)-one is its potential for abuse. Like other dopamine transporter ligands, 6-(4-methoxybenzyl)-3-(phenethylamino)-1,2,4-triazin-5(4H)-one has the potential to be addictive, and caution should be exercised when handling this compound in the lab.
将来の方向性
There are several potential future directions for research on 6-(4-methoxybenzyl)-3-(phenethylamino)-1,2,4-triazin-5(4H)-one. One area of interest is the development of new dopamine transporter ligands with improved selectivity and potency. Another area of interest is the study of 6-(4-methoxybenzyl)-3-(phenethylamino)-1,2,4-triazin-5(4H)-one's effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, further research is needed to fully understand the biochemical and physiological effects of 6-(4-methoxybenzyl)-3-(phenethylamino)-1,2,4-triazin-5(4H)-one, as well as its potential applications in the treatment of neurological and psychiatric disorders.
合成法
The synthesis of 6-(4-methoxybenzyl)-3-(phenethylamino)-1,2,4-triazin-5(4H)-one involves the reaction of 4-methoxybenzylamine with 3-(phenethylamino)-1,2,4-triazin-5(4H)-one in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of 6-(4-methoxybenzyl)-3-(phenethylamino)-1,2,4-triazin-5(4H)-one as the final product. The synthesis method of 6-(4-methoxybenzyl)-3-(phenethylamino)-1,2,4-triazin-5(4H)-one has been well established, and several variations of the reaction conditions have been reported in the literature.
特性
IUPAC Name |
6-[(4-methoxyphenyl)methyl]-3-(2-phenylethylamino)-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-25-16-9-7-15(8-10-16)13-17-18(24)21-19(23-22-17)20-12-11-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQELFXWVHAPPAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(NC2=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-methoxybenzyl)-3-(phenethylamino)-1,2,4-triazin-5(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2622214.png)


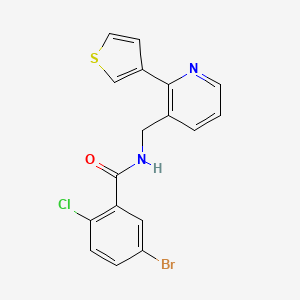
![N-[6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide](/img/structure/B2622219.png)
![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2622221.png)
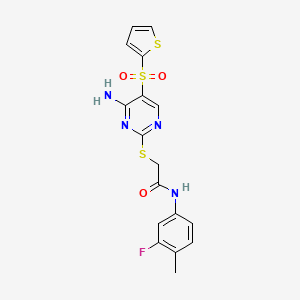
![N-(3-acetamidophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2622225.png)
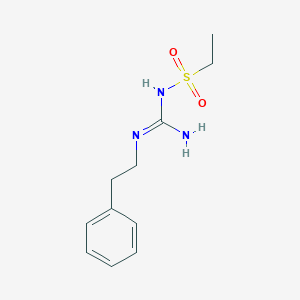
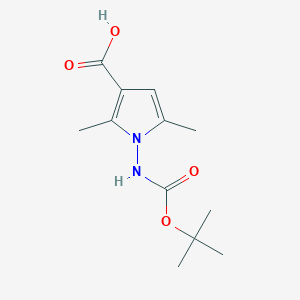
![Methyl 2-(1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamido)benzoate](/img/structure/B2622228.png)
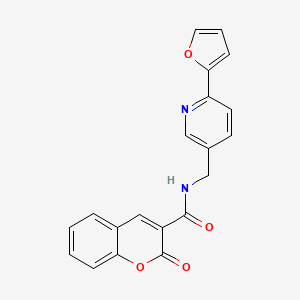
![7-(4-(2-Methylallyl)piperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2622235.png)
![Methyl 4-oxo-4-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioylamino]butanoate](/img/structure/B2622237.png)